molecular formula C18H18N6O3S B11649636 N-[4-({(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide

N-[4-({(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide

Cat. No.: B11649636
M. Wt: 398.4 g/mol
InChI Key: MAFPFOLDRPHWHX-UHFFFAOYSA-N
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Description

N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a quinazoline moiety and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylquinazoline with an appropriate sulfonyl chloride to form an intermediate. This intermediate is then reacted with an amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or ether .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Safety protocols are strictly followed to handle the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of a quinazoline moiety and a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N6O3S

Molecular Weight

398.4 g/mol

IUPAC Name

N-[4-[(E)-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]amino]sulfonylphenyl]acetamide

InChI

InChI=1S/C18H18N6O3S/c1-11-15-5-3-4-6-16(15)22-18(20-11)23-17(19)24-28(26,27)14-9-7-13(8-10-14)21-12(2)25/h3-10H,1-2H3,(H,21,25)(H3,19,20,22,23,24)

InChI Key

MAFPFOLDRPHWHX-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)/N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC(=NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N

Origin of Product

United States

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